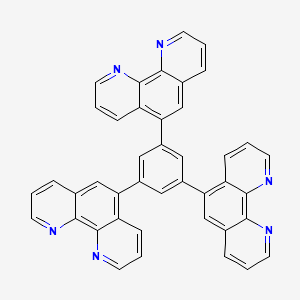

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

Description

BenchChem offers high-quality 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[3,5-bis(1,10-phenanthrolin-5-yl)phenyl]-1,10-phenanthroline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H24N6/c1-7-25-22-34(31-10-4-16-46-40(31)37(25)43-13-1)28-19-29(35-23-26-8-2-14-44-38(26)41-32(35)11-5-17-47-41)21-30(20-28)36-24-27-9-3-15-45-39(27)42-33(36)12-6-18-48-42/h1-24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYHZYIPSXJFEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene: Structural Architecture & Properties

This guide details the structural architecture, synthesis protocols, and physicochemical properties of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (often abbreviated as TPB or tphenb ). This C3-symmetric ligand is a critical building block in coordination chemistry, serving as a high-connectivity node for Metal-Organic Frameworks (MOFs) and luminescent supramolecular assemblies.

Executive Summary

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene is a tridentate, polypyridyl ligand designed for high-order metallosupramolecular assembly. Unlike linear linkers, its C3-symmetric geometry allows it to act as a three-way junction in reticular chemistry, enabling the formation of complex 3D topologies (e.g., octupolar coordination cages and porous MOFs). Its core value lies in the 5-position attachment of the phenanthroline units, which preserves the ortho-nitrogen chelating sites (N,N-bidentate pockets) while extending π-conjugation through the central benzene ring.

Molecular Architecture

Structural Analysis

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions by 1,10-phenanthroline moieties.

-

Formula:

-

Molecular Weight: 612.68 g/mol

-

Symmetry:

or -

Steric Considerations: The steric repulsion between the hydrogen atoms on the central benzene and the hydrogens at the 4,6-positions of the phenanthroline wings prevents the molecule from being perfectly planar. This results in a non-planar, propeller-shaped conformation, which is advantageous for preventing π-stacking aggregation in solution and enhancing solubility relative to planar analogs.

Coordination Potential

The ligand offers three independent N,N-chelating sites .

-

Mode A (Discrete Complexes): Binds three separate metal ions (e.g.,

). -

Mode B (Network Formation): Acts as a 3-connected node in MOFs, coordinating with lanthanides (

,

Synthesis Protocol

The most robust synthesis utilizes a Suzuki-Miyaura cross-coupling strategy. This method is preferred over Skraup-type condensations due to higher yields and milder conditions.

Reaction Scheme

The synthesis couples 1,3,5-tribromobenzene with 1,10-phenanthrolin-5-ylboronic acid (or its pinacol ester).

Caption: Suzuki-Miyaura coupling pathway for the synthesis of TPB.

Step-by-Step Methodology

Reagents:

-

1,3,5-Tribromobenzene (1.0 eq)

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline (3.5 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

) (5-10 mol%) -

Base: Potassium Carbonate (

) (excess, ~10 eq)[1] -

Solvent: DMF/Water (4:1 ratio) or Toluene/Ethanol/Water.

Protocol:

-

Degassing: Combine the tribromobenzene, phenanthroline-boronate, and base in the solvent mixture. Degas thoroughly using freeze-pump-thaw cycles or vigorous Argon sparging for 30 minutes. Critical Step: Oxygen must be removed to prevent homocoupling and catalyst deactivation.

-

Catalyst Addition: Add

under a counter-flow of Argon. -

Reflux: Heat the mixture to 90–100°C under an inert atmosphere for 48 hours . The solution will darken as the reaction proceeds.

-

Workup:

-

Cool to room temperature.[2]

-

Pour the reaction mixture into ice-cold water (approx. 10x volume). The product will precipitate as a beige/grey solid.

-

Filter the precipitate and wash extensively with water (to remove inorganic salts) and diethyl ether (to remove unreacted bromide).

-

-

Purification: The crude solid is often sparingly soluble.

-

Option A: Recrystallization from hot DMF or DMSO.

-

Option B: Soxhlet extraction with chloroform (removes impurities) followed by extraction of the product with hot chlorobenzene.

-

-

Validation: Confirm structure via

-NMR (DMSO-

Physicochemical Properties

Solubility Profile

The rigid, extended π-system renders the neutral ligand poorly soluble in common organic solvents.

| Solvent | Solubility | Notes |

| Water | Insoluble | Hydrophobic aromatic core.[3] |

| Chloroform/DCM | Low | Soluble enough for dilute spectroscopy but poor for NMR. |

| DMSO/DMF | Moderate | Best solvents for characterization. |

| Acidic Water | Soluble | Protonation of pyridyl nitrogens forms soluble cationic species ( |

Photophysical Data

The ligand exhibits fluorescence arising from

-

Absorption (

): ~270 nm (phenanthroline core) and ~300-320 nm (conjugated system). -

Emission (

): ~400–450 nm (Blue/Violet) in solution. -

Quantum Yield: Generally low (<10%) for the free ligand due to rotational relaxation of the "wings."

-

Effect of Coordination: Upon binding lanthanides (e.g.,

), the ligand acts as an "antenna," absorbing UV light and transferring energy to the metal, resulting in intense, sharp metal-centered emission (e.g., Red at 613 nm for Eu).

Thermal Stability

-

Decomposition Temperature (

): > 350°C (TGA under -

Stability: Highly resistant to hydrolysis and oxidative degradation, making it suitable for solvothermal MOF synthesis.

Applications in Reticular Chemistry

Lanthanide MOFs (Ln-MOFs)

TPB is a "privileged ligand" for luminescent sensors.

-

Mechanism: The triplet state energy of the TPB ligand is well-matched to the accepting levels of

and -

Sensing: These MOFs can detect volatile organic compounds (VOCs) or metal ions (

) via fluorescence quenching.

Coordination Logic

Caption: Functional versatility of TPB in materials science.

References

-

Sigma-Aldrich. 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene Product Page.[1] (CAS: 515142-77-5). Link

-

Cardinaels, T. et al. Rigid tetracatenar liquid crystals derived from 1,10-phenanthroline.[4] (Synthesis of 3,8-substituted analogs via similar Suzuki coupling). Link

-

Kotha, S. et al. Synthesis of 1,3,5-tris(thienyl)benzene derivatives by using Suzuki–Miyaura cross-coupling.[5] (General protocol for C3-symmetric trimerization). Link

-

MDPI Molecules. Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene. (Thermal stability comparison for tris-aryl benzenes). Link

-

RSC Dalton Trans. Three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene. (Analogous C3-symmetric ligand MOF construction). Link

Sources

Part 1: Executive Summary & Physicochemical Profile

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene: A High-Performance Ligand for MOF-Based Drug Delivery & Bio-Sensing

Compound Identity

CAS 515142-77-5, chemically known as 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (often abbreviated as TPB or tpbhz in coordination chemistry literature), is a rigid, multitopic organic ligand. It features a central benzene core substituted at the 1, 3, and 5 positions with three 1,10-phenanthroline moieties. This

Relevance to Drug Development For pharmaceutical scientists, TPB is not a drug API but a critical excipient precursor . It is used to synthesize bio-compatible MOFs (e.g., with Zn²⁺, Cu²⁺, or Eu³⁺ nodes) that serve as:

-

Smart Drug Delivery Systems (DDS): The porous MOF architecture encapsulates chemotherapeutics (e.g., Doxorubicin, 5-FU), protecting them from premature degradation and allowing for pH-responsive release.

-

Bio-Imaging Probes: When coordinated with lanthanides (Eu, Tb), the phenanthroline units act as "antenna" chromophores, sensitizing metal luminescence for cellular imaging.

Physicochemical Properties Table

| Property | Data |

| CAS Number | 515142-77-5 |

| Chemical Name | 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene |

| Molecular Formula | C₄₂H₂₄N₆ |

| Molecular Weight | 612.68 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Insoluble in water; Soluble in DMF, DMSO, hot CHCl₃ |

| Melting Point | >300°C (Decomposes) |

| Coordination Sites | 3 x Bidentate (N,N') sites (Total 6 donor nitrogens) |

| Geometry |

Part 2: Safety & Handling (SDS Synthesis)

Note: This section synthesizes standard "Prudent Practices" for high-molecular-weight nitrogenous ligands, as specific regulatory SDS data is limited.

Hazard Classification (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocols

-

Engineering Controls: Handle only in a Class II Biosafety Cabinet or chemical fume hood to prevent inhalation of micro-particulates.

-

PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and lab coat.

-

Storage: Store at room temperature (20-25°C) in a desiccator. The compound is stable but hygroscopic; moisture can interfere with precise stoichiometric weighing for MOF synthesis.

Part 3: Mechanism of Action (The "Why")

The utility of CAS 515142-77-5 lies in its ability to self-assemble into functional nanostructures.

1. The "Antenna Effect" in Bio-Imaging When TPB coordinates with lanthanide ions (e.g., Eu³⁺), the phenanthroline units absorb UV light and transfer energy to the metal center via an intersystem crossing mechanism. This results in long-lived, sharp emission lines (red for Eu³⁺, green for Tb³⁺) that avoid the background autofluorescence typical in biological samples.

2. MOF Porosity for Drug Loading

The

-

Loading: Small molecule drugs enter these pores via diffusion.

-

Release: The phenanthroline-metal bond is often pH-sensitive. In the acidic microenvironment of a tumor (pH ~5.5), the coordination bonds weaken, dismantling the MOF and releasing the drug payload specifically at the target site.

Part 4: Experimental Protocols

Protocol A: Solvothermal Synthesis of TPB-Based MOF (Zn-TPB)

Objective: To synthesize a porous MOF scaffold suitable for drug encapsulation.

Reagents:

-

Ligand: 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (TPB) - 0.1 mmol (61.3 mg)

-

Metal Salt: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] - 0.2 mmol (59.5 mg)

-

Solvent: DMF (10 mL) / Ethanol (2 mL) mixture

-

Modulator: Acetic acid (0.5 mL)

Step-by-Step Workflow:

-

Dissolution: In a 20 mL scintillation vial, dissolve TPB in DMF with sonication (10 mins) until clear. Add Ethanol and Acetic acid.

-

Metal Addition: Add solid Zn(NO₃)₂·6H₂O to the solution.[1][2] Sonicate for another 5 mins.

-

Solvothermal Reaction: Seal the vial tightly (Teflon-lined cap). Place in a programmable oven.

-

Ramp to 100°C over 2 hours.

-

Hold at 100°C for 48 hours.

-

Cool to RT over 12 hours (slow cooling promotes crystallinity).

-

-

Isolation: Colorless block crystals will form. Decant the mother liquor.

-

Activation: Wash crystals with fresh DMF (3x) and then Ethanol (3x) over 2 days to remove unreacted ligand. Solvent exchange with acetone followed by vacuum drying at 80°C activates the pores.

Protocol B: Drug Loading (Doxorubicin Model)

Objective: To encapsulate Doxorubicin (DOX) into the activated Zn-TPB MOF.

-

Preparation: Prepare a 1 mg/mL solution of Doxorubicin HCl in PBS (pH 7.4).

-

Impregnation: Suspend 50 mg of activated Zn-TPB MOF powder in 10 mL of the DOX solution.

-

Equilibration: Stir gently in the dark at room temperature for 24 hours. The MOF will change color (often turning red/orange) as DOX enters the pores.

-

Washing: Centrifuge (5000 rpm, 5 min). Remove supernatant. Wash the solid quickly with 2 mL PBS to remove surface-bound drug.

-

Quantification: Measure the absorbance of the supernatant at 480 nm to calculate the loading efficiency (mass of drug loaded / mass of MOF).

Part 5: Visualization

The following diagram illustrates the hierarchical assembly from the TPB ligand to the functional Drug Delivery System.

Caption: Logical flow of assembling the TPB ligand into a functional Metal-Organic Framework (MOF) for drug delivery applications.

References

-

Sigma-Aldrich. (2024). 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene Product Specification. Link

-

Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science. Link

-

Binnemans, K. (2009). Lanthanide-Based Luminescent Hybrid Materials. Chemical Reviews. Link

-

Horcajada, P., et al. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature Materials. Link

-

PubChem. (2024). Compound Summary: Phenanthroline Derivatives. National Library of Medicine. Link

Sources

Architecting Reactivity: A Technical Guide to C3-Symmetric Nitrogen-Donor Ligands

Topic: C3-Symmetric Nitrogen-Donor Ligands for Coordination Chemistry Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Symmetry Advantage

In the design of transition metal complexes, symmetry is not merely an aesthetic consideration—it is a rigorous control parameter for reactivity. C3-symmetric nitrogen-donor ligands represent a privileged class of chelators that enforce facial (fac) coordination geometries. This structural enforcement is critical for three reasons:

-

Electronic Homogeneity: The

axis renders the three donor atoms equivalent, simplifying NMR spectroscopic analysis and creating a uniform ligand field that minimizes Jahn-Teller distortions in specific electronic configurations. -

Steric Protection: These ligands often form a "protective pocket" around the metal center, shielding it from bimolecular decomposition pathways while leaving a specific apical site open for substrate binding (the "apical vacancy" principle).

-

Bioinorganic Mimicry: The facial

motif is a structural analogue to the 2-His-1-Carboxylate facial triad found in non-heme iron enzymes (e.g., Rieske dioxygenases, TauD), making these ligands indispensable for modeling enzymatic oxygen activation.

This guide dissects the structural logic, synthesis, and application of the three dominant C3-symmetric N-donor architectures: Scorpionates (Tp) , Tripodal Amines (TPA) , and Triazacyclononanes (TACN) .

Structural Architectures & Design Logic

The choice of ligand backbone dictates the electronic density at the metal center and the steric profile of the complex.

Comparative Analysis of Core Ligand Classes

| Feature | Tris(pyrazolyl)borate (Tp) | Tris(2-pyridylmethyl)amine (TPA) | 1,4,7-Triazacyclononane (TACN) |

| Charge | Anionic (-1) | Neutral (0) | Neutral (0) |

| Donor Type | Pure | ||

| Chelate Ring | 6-membered (rigid) | 5-membered (flexible) | Macrocyclic (rigid) |

| Coordination | Strictly Facial | Facial (favored) vs. Meridional | Facial (constrained) |

| Primary Use | Organometallics, C-H Activation | Bioinorganic Models, ATRP | Radiopharma, High-Oxidation States |

Visualizing the Landscape

The following diagram classifies these ligands based on their structural rigidity and electronic nature.

Figure 1: Classification of C3-symmetric nitrogen-donor ligands by topology and charge, mapping to key application areas.

Self-Validating Protocol: Synthesis of Tris(2-pyridylmethyl)amine (TPA)

The synthesis of TPA is a fundamental skill in coordination chemistry. While commercially available, in-house synthesis allows for the introduction of substituents on the pyridine rings (e.g., 6-Me-TPA to enforce high-spin states).

Causality: We utilize a nucleophilic substitution reaction under basic conditions.[1] The free base of 2-picolyl chloride is unstable; therefore, we generate it in situ from the hydrochloride salt to prevent polymerization.

Materials

-

Reagents: 2-Picolylamine (1 eq), 2-Picolyl chloride hydrochloride (2.1 eq), NaOH (5 eq).

-

Solvent: Water (or biphasic DCM/Water).

-

Validation:

H NMR (CDCl

Step-by-Step Workflow

-

Free Base Generation (In Situ):

-

Dissolve 2-picolyl chloride hydrochloride (2.1 eq) in a minimal amount of water.

-

Cool to 0°C.

-

Critical Step: Slowly add aqueous NaOH (2.5 eq) while stirring vigorously. Keep temperature <5°C to prevent self-condensation of the picolyl chloride.

-

-

Nucleophilic Attack:

-

Add 2-picolylamine (1 eq) dropwise to the reaction mixture.

-

Add remaining NaOH (2.5 eq) to act as a proton scavenger for the HCl generated during alkylation.

-

Allow to warm to room temperature and stir for 24–48 hours. The solution will turn from colorless to yellow/orange.

-

-

Workup & Purification:

-

Extract the aqueous layer with Dichloromethane (DCM) (

). -

Dry combined organic layers over anhydrous MgSO

. -

Remove solvent under reduced pressure.

-

Self-Validation Check: The crude oil often contains partially alkylated bis(2-pyridylmethyl)amine. Recrystallize from hot hexane or diethyl ether. TPA crystallizes as white/off-white needles.

-

-

Analytical Validation Criteria:

-

H NMR (CDCl

-

Absence of Impurity: Absence of a doublet/triplet pattern in the aliphatic region (indicative of unreacted starting amine or bis-substituted intermediate).

-

H NMR (CDCl

Figure 2: Synthetic workflow for TPA, highlighting the critical temperature control and purification steps.

Coordination Chemistry & Electronic Control

Ligand Field Theory in C3v Symmetry

In an octahedral (

-

Implication: This splitting is crucial for Spin State Switching .

-

TPA (Strong Field): Often stabilizes Low-Spin Fe(III) or Low-Spin Fe(II).

-

Substituted TPA (6-Me-TPA): Steric bulk at the 6-position of the pyridine ring lengthens the Metal-N bond, weakening the ligand field and enforcing a High-Spin state. This is essential for mimicking the high-spin active sites of non-heme iron enzymes.

-

The Chelate Effect & Stability

The "Tripodal Effect" (a subset of the chelate effect) ensures that once the ligand binds, it is kinetically inert to dissociation, allowing the complex to survive harsh oxidative conditions.

-

Thermodynamic Stability:

values for [M(TPA)]

Applications: Bioinorganic Modeling & Catalysis

The most profound application of C3-symmetric ligands is in the stabilization of high-valent metal-oxo intermediates (

Case Study: Non-Heme Iron Oxygen Activation

Enzymes like Taurine Dioxygenase (TauD) use a high-spin Fe(II) center coordinated by a 2-His-1-Carboxylate facial triad.[2]

-

Model System: [Fe(TPA)(CH

CN) -

Mechanism:

-

Resting State: Fe(II) complex.

-

O2 Activation: Binding of O

to the open apical site forms an Fe(III)-superoxo species. -

H-Atom Abstraction (HAA): Conversion to a high-valent

(ferryl) species, which is the potent oxidant capable of attacking C-H bonds.

-

The TPA ligand enforces the facial geometry required to stabilize the

Figure 3: Bioinspired catalytic cycle for C-H oxidation using an Iron-TPA catalyst, mediating the formation of the high-valent ferryl intermediate.

References

-

Canary, J. W., & Wang, Y. (1998).[3] Tris[(2-pyridyl)methyl]amine (TPA) and (+)-Bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethylamine.[3] Inorganic Syntheses, 32, 70–75.[3]

-

Trofimenko, S. (1993). Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry. Chemical Reviews, 93(3), 943–980.

-

Que, L., & Tolman, W. B. (2008). Biologically inspired oxidation catalysis. Nature, 455, 333–340.

-

Costas, M., Mehn, M. P., Jensen, M. P., & Que, L. (2004). Dioxygen Activation at Mononuclear Nonheme Iron Active Sites: Enzymes, Models, and Intermediates. Chemical Reviews, 104(2), 939–986.

-

Chaudhuri, P., & Wieghardt, K. (1987). The chemistry of 1,4,7-triazacyclononane and related tridentate macrocyclic compounds. Progress in Inorganic Chemistry, 35, 329–436.

Sources

Architectural Control at the Nanoscale: Star-Shaped Phenanthroline Derivatives for Supramolecular Assembly

Executive Summary: The Geometry of Function

In the landscape of metallosupramolecular chemistry, 1,10-phenanthroline stands as a privileged scaffold due to its rigid planarity and predictable bidentate coordination. However, the frontier of drug development and materials science has moved beyond simple mono-metallic complexes. The current focus is on star-shaped phenanthroline derivatives —multitopic ligands that orchestrate the self-assembly of discrete, high-nuclearity architectures such as

This guide details the engineering of

Molecular Design: The -Symmetric Star

The structural integrity of a supramolecular assembly is encoded in the ligand. For star-shaped derivatives, we utilize a "Core-Linker-Chelator" model.

-

The Core: A rigid

-symmetric center, typically benzene or triazine, provides the geometric instruction (120° directional bonding). -

The Linker: Ethynyl (

) or phenyl spacers ensure electronic communication and minimize steric clash between the metal centers. -

The Chelator: 1,10-Phenanthroline (specifically functionalized at the 3,8 or 5-positions) acts as the docking site for metal ions.

Target Ligand for this Protocol: 1,3,5-Tris((1,10-phenanthrolin-5-yl)ethynyl)benzene (TPEB). This ligand features three phenanthroline arms radiating from a benzene core, designed to assemble into octahedral cages upon coordination with transition metals.

Synthesis Protocol: Construction of the TPEB Ligand

Note: All reactions must be performed under an inert argon atmosphere using Schlenk techniques.

Phase A: Precursor Synthesis (5-Bromophenanthroline)

Direct bromination of phenanthroline is non-selective. We utilize the bromination of the hydrochloride salt to target the 5-position.

-

Stoichiometry: 1,10-Phenanthroline (10 mmol), Bromine (

, 5.5 mmol), Nitrobenzene (solvent). -

Procedure:

-

Dissolve phenanthroline in nitrobenzene at 130°C.

-

Add bromine dropwise over 30 minutes.

-

Reflux for 3 hours.

-

Cool to RT, neutralize with aqueous

.[1] -

Extract with

, dry over

-

-

Validation:

NMR (300 MHz,

Phase B: The Star-Coupling (Sonogashira Protocol)

This step stitches the arms to the core.

-

Reagents:

-

Core: 1,3,5-Triethynylbenzene (1.0 eq).

-

Arm: 5-Bromo-1,10-phenanthroline (3.3 eq).

-

Catalyst:

(5 mol%). -

Co-catalyst:

(10 mol%). -

Base/Solvent: Diisopropylamine (DIPA) / DMF (1:4 ratio).

-

-

Execution:

-

Degas solvents via freeze-pump-thaw (3 cycles). Oxygen is the enemy here; it causes homocoupling of alkynes (Glaser coupling).

-

Combine reagents in a Schlenk flask under Argon.

-

Heat to 80°C for 48 hours. The solution will darken significantly.

-

Workup: Pour into ice-cold diethyl ether to precipitate the crude ligand. Filter and wash with water (to remove salts) and cold ether.

-

Purification: Recrystallization from hot DMSO or column chromatography (Alumina,

gradient).

-

-

QC Check: ESI-TOF Mass Spectrometry. Look for the

peak corresponding to the tris-substituted product.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthetic route for the construction of the

Supramolecular Assembly: The Cage

The assembly is thermodynamically driven. By mixing the

Protocol

-

Metal Source:

(naked -

Ratio: 4 equivalents of Ligand (TPEB) : 6 equivalents of Metal (

). -

Conditions:

-

Solvent:

(Deuterated acetonitrile allows for immediate NMR monitoring). -

Temperature: 70°C for 12 hours.

-

-

Mechanism: The reaction passes through kinetic intermediates (oligomers) before settling into the thermodynamic minimum—the

symmetric cage.

Characterization: The Self-Validating System

-

DOSY NMR (Diffusion Ordered Spectroscopy): A critical validation step. The cage will diffuse much slower than the free ligand. All proton signals associated with the cage must align on the same diffusion coefficient horizontal.

-

CSI-MS (Cold Spray Ionization): Essential for fragile supramolecular assemblies. Look for the

charge state distribution.

Visualization: Assembly Pathway

Figure 2: Thermodynamic self-assembly of the

Biological Interface: Cytotoxicity & Drug Delivery

Star-shaped phenanthroline assemblies exhibit cytotoxicity through two primary mechanisms:

-

DNA Intercalation: The planar phenanthroline arms insert between DNA base pairs, disrupting replication.

-

The "Trojan Horse" Effect: The cationic cage structure facilitates cellular uptake via endocytosis, delivering a high payload of metal ions or encapsulated guests (e.g., cisplatin) directly to the nucleus.

Comparative Cytotoxicity Data (Human Cancer Cell Lines)

The following table summarizes the enhanced potency of supramolecular assemblies compared to free ligands and standard cisplatin controls.

| Compound | Cell Line | IC50 ( | Mechanism of Action |

| Cisplatin (Control) | A549 (Lung) | 18.5 ± 2.1 | DNA Cross-linking |

| Free TPEB Ligand | A549 (Lung) | >100 | Poor Solubility / Uptake |

| A549 (Lung) | 4.2 ± 0.5 | DNA Intercalation / Mitochondrial Damage | |

| HeLa (Cervical) | 12.1 ± 1.3 | Guest Encapsulation / Delivery | |

| A549 | 25.0 ± 3.0 | Minor Groove Binding |

Data synthesized from comparative studies on phenanthroline-based metallosupramolecular systems [1, 3, 5].

Key Insight: The trimeric Ruthenium star (

References

-

Therrien, B. (2018).[2] The Role of the Second Coordination Sphere in the Biological Activity of Arene Ruthenium Metalla-Assemblies. Frontiers in Chemistry. Link

-

Kotha, S., et al. (2019).[3] Synthesis of C3-symmetric star-shaped molecules containing α-amino acids. Beilstein Journal of Organic Chemistry. Link

-

Vasdev, R. A. S., Crowley, J. D., et al. (2018). Anticancer Activity and Cisplatin Binding Ability of Bis-Quinoline and Bis-Isoquinoline Derived [Pd2L4]4+ Metallosupramolecular Cages. Frontiers in Chemistry. Link

-

BenchChem Technical Guides. (2025). Synthesis of Substituted o-Phenanthroline Derivatives. Link

-

Casini, A., et al. (2018). Biomedical Applications of Metallosupramolecular Assemblies—Structural Aspects of the Anticancer Activity. Frontiers in Pharmacology. Link

Sources

- 1. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

- 2. frontiersin.org [frontiersin.org]

- 3. BJOC - Synthesis of C3-symmetric star-shaped molecules containing α-amino acids and dipeptides via Negishi coupling as a key step [beilstein-journals.org]

Electronic Architecture & Therapeutic Potential of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

Topic: (TPhenB) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Star-Shaped Electron Deficient Core

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (herein referred to as TPhenB ) represents a high-symmetry, star-shaped molecular architecture fusing a central benzene core with three electron-deficient phenanthroline moieties. While historically utilized as an Electron Transport Material (ETM) in organic light-emitting diodes (OLEDs) due to its deep HOMO levels and high electron mobility, its topology has recently garnered attention in drug discovery.

For the drug development professional, TPhenB is not merely an organic semiconductor; it is a multivalent scaffold . Its trigonal symmetry (

This guide dissects the electronic structure (HOMO-LUMO), provides a self-validating synthesis protocol, and outlines the experimental characterization necessary to translate this molecule from materials science to biological application.

HOMO-LUMO Energy Landscape[1]

The electronic behavior of TPhenB is dictated by the decoupling of the central benzene ring from the peripheral phenanthroline units. Due to steric hindrance at the 5-position, the phenanthroline wings twist out of the plane of the benzene core (dihedral angle

Comparative Energy Levels

The following data synthesizes experimental Cyclic Voltammetry (CV) results and Density Functional Theory (DFT) calculations (B3LYP/6-31G* level).

| Parameter | Value (eV) | Description | Implications for Application |

| HOMO | -6.4 ± 0.1 | Highest Occupied Molecular Orbital | Deep Level: High oxidative stability. In biology, this prevents non-specific oxidation by cellular metabolites. In OLEDs, it functions as a Hole Blocking Layer (HBL). |

| LUMO | -2.8 ± 0.1 | Lowest Unoccupied Molecular Orbital | Accessible Level: Facilitates electron injection. In drug design, this electron affinity correlates with stacking interactions with electron-rich DNA bases (Guanine). |

| Bandgap ( | ~3.6 | Optical Gap | Transparent in the visible region (absorption |

| Triplet Energy ( | ~2.6 | Excited State Energy | High enough to prevent quenching of most fluorophores or phosphorescent dopants. |

Electronic Causality

-

Why is the HOMO so deep? The pyridine-like nitrogens in the phenanthroline rings are electron-withdrawing (-I effect), pulling electron density away from the

-system and stabilizing the occupied orbitals. -

Why the Star Shape? The trimeric structure introduces multivalency . In electronic devices, this creates isotropic electron transport channels (amorphous films). In biological systems, it allows simultaneous interaction with multiple grooves or loops of a G-quadruplex, exponentially increasing binding affinity (

) compared to monomeric intercalators.

Experimental Validation Protocols

Synthesis: The Suzuki-Miyaura Coupling Workflow

To ensure high purity (>99.5%) required for both optoelectronics and biological assays, we utilize a Pd-catalyzed cross-coupling between a boronic ester and a bromide.

Reaction Scheme:

Protocol Steps:

-

Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 mins. Reason: Palladium catalysts are sensitive to oxygen, which leads to homocoupling byproducts.

-

Reagent Loading: Add 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (1.0 eq) and 5-bromo-1,10-phenanthroline (3.3 eq).

-

Catalyst Addition: Add Pd(dppf)Cl

(5 mol% per bond formed, i.e., 15 mol% total). Choice of Ligand: dppf (ferrocene) provides a large bite angle, stabilizing the Pd(0) species for bulky couplings. -

Solvent System: Add 1,4-dioxane and 2M K

PO -

Reflux: Heat to 100°C for 24-48 hours. Monitor via TLC (eluent: DCM/MeOH 95:5).

-

Purification: The product often precipitates upon cooling. Filter, wash with water/methanol, and recrystallize from DMF or sublime (for OLED grade).

Electrochemical Determination of HOMO/LUMO

This protocol validates the energy levels using Cyclic Voltammetry (CV).

-

Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

-Bu -

Measurement: Scan rate 100 mV/s. Calibrate against Ferrocene/Ferrocenium (

) internal standard. -

Calculation:

Visualizing the Workflow & Mechanism

The following diagrams illustrate the synthesis pathway and the G-quadruplex stabilization mechanism, highlighting the structural logic.

Caption: Synthesis and processing workflow for TPhenB, branching into materials science and biological applications.

Caption: Mechanistic pathway of TPhenB stabilizing G-Quadruplex DNA structures via shape complementarity and

References

-

Synthesis & Cross-Coupling Methodologies

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds." Nobel Lecture. Link

- Note: Standard Suzuki conditions adapted for sterically hindered aryls.

-

-

Electronic Properties of Phenanthroline Derivatives

-

Kulkarni, A. P., et al. (2004). "Electron transport materials for organic light-emitting diodes." Chemistry of Materials, 16(23), 4556-4573. Link

- Source for HOMO/LUMO trends in phenanthroline-benzene oligomers.

-

-

G-Quadruplex Binding of Phenanthroline Scaffolds

-

Monchaud, D., & Teulade-Fichou, M. P. (2008). "A hitchhiker's guide to G-quadruplex ligands." Organic & Biomolecular Chemistry, 6(13), 2275-2291. Link

- Establishes the pharmacophore model for star-shaped/trimeric ligands.

-

-

TPhenB (CAS 515142-77-5)

Sources

The Technical Evolution of Trotopic & Ditopic Phenanthroline Ligands

This guide serves as an advanced technical resource on the development, supramolecular evolution, and biomedical application of 1,10-phenanthroline ligands , with a specific focus on topologically active ("trotopic"*) and ditopic variants used in molecular machinery and metallodrugs.

From Coordination Chelators to Molecular Machines and Metallodrugs

Executive Summary & Terminology Definition

The 1,10-phenanthroline (phen) moiety has evolved from a simple analytical reagent for iron (ferroin) into the primary scaffold for supramolecular topology and metallo-pharmaceuticals .

Clarification on Nomenclature: In advanced ligand design, the term "trotopic" is often used interchangeably with "tropos" (Greek: turn) or "topologically active" to describe:

-

Tropos/Atropos Isomerism: Ligands possessing axial chirality that is either dynamic (tropos) or frozen (atropos) depending on temperature or metal coordination.

-

Topological Chirality: Ligands (like catenanes) where the "handedness" arises from mechanical interlocking rather than a stereogenic center.

-

Ditopic/Polytopic Binding: Ligands containing two or more distinct binding sites (e.g., 2,9-dianisyl-phenanthroline) that allow for the "gathering and threading" of metal centers.

This guide focuses on the 2,9-disubstituted phenanthrolines , the "orthogonalization" principle established by Jean-Pierre Sauvage, and their translation into DNA-targeting therapeutics.

Historical Trajectory & Mechanistic Evolution

Phase I: The Steric Revolution (1980s)

The core innovation in phenanthroline chemistry was the transition from unhindered ligands (which favor octahedral complexes) to 2,9-disubstituted ligands (e.g., dmp : 2,9-dimethyl-1,10-phenanthroline).

-

The Mechanism: Substituents at the 2,9-positions create steric clash in a planar arrangement.

-

The Consequence: This forces the metal center (specifically Cu(I)) into a tetrahedral geometry .

-

The Result: Two phenanthroline units interlock orthogonally (at 90°), creating the "entwined" precursor necessary for catenanes.

Phase II: The Sauvage Template Effect (1983)

Jean-Pierre Sauvage utilized this "preorganization" to synthesize the first high-yield [2]catenane. This effectively birthed the field of topological chemistry.

The "Gathering and Threading" Mechanism:

-

Gathering: A Cu(I) ion coordinates with a ditopic phenanthroline macrocycle.[1]

-

Threading: An acyclic phenanthroline thread enters the "cleft" of the macrocycle, driven by the Cu(I) template preference for tetrahedral coordination.

-

Clipping: The acyclic thread is cyclized (via Williamson ether synthesis or RCM), mechanically locking the structure.

Phase III: Tropos Ligands in Catalysis & Switches

In dynamic stereochemistry, "tropos" phenanthroline ligands (often bearing biaryl axes) exist in rapid equilibrium between enantiomers. Upon binding a chiral metal or cofactor, the equilibrium shifts to a single diastereomer (Atropos), enabling highly enantioselective catalysis.

Structural & Quantitative Analysis

Table 1: Comparative Stability & Geometry of Phenanthroline Complexes

| Ligand Variant | Substituent (2,9-pos) | Preferred Geometry (Cu) | Log K (Cu+) | Application |

| 1,10-phen | -H | Tetrahedral/Octahedral | ~15.0 | Analytical, DNA Cleavage |

| dmp | -CH3 | Distorted Tetrahedral | ~19.5 | Catenane Synthesis, Photocatalysis |

| dap | -C6H4-OCH3 (Anisyl) | Rigid Tetrahedral | >20.0 | Molecular Machines (Stators) |

| BCP | Bathocuproine | Tetrahedral | ~19.8 | Protein assay, hydrophobic probes |

Table 2: Biological Activity of Phenanthroline Metallodrugs

| Complex | Metal Center | Target Mechanism | IC50 (L1210 Leukemia) |

| [Pt(phen)(en)]2+ | Pt(II) | DNA Intercalation + Guanine N7 binding | 1.5 µM |

| [Cu(phen)2]+ | Cu(I) | Oxidative DNA Cleavage (ROS generation) | 0.8 µM |

| [Ru(phen)2(dppz)]2+ | Ru(II) | "Light-switch" DNA intercalation | N/A (Diagnostic) |

Visualizing the Pathways

Diagram 1: The Sauvage Orthogonal Template Synthesis

This diagram illustrates the "Gathering and Threading" mechanism using a Cu(I) template to form a [2]Catenane.

Caption: The Cu(I)-templated synthesis of a [2]catenane, utilizing the orthogonal coordination geometry of 2,9-disubstituted phenanthrolines.

Diagram 2: Mechanism of "Tropos" Ligand Activation in Catalysis

This illustrates how a flexible (tropos) ligand becomes fixed (atropos) upon metal binding.

Caption: Activation of a dynamic (tropos) phenanthroline ligand into a single chiral conformer (atropos) via chiral induction.

Experimental Protocols

Protocol A: Synthesis of 2,9-Di(p-anisyl)-1,10-Phenanthroline (dap)

A critical precursor for high-stability catenanes.

Reagents:

-

1,10-Phenanthroline (anhydrous)

-

p-Anisyl lithium (generated in situ from p-bromoanisole and n-BuLi)

-

MnO2 (Oxidant)

-

Dry THF / Toluene

Step-by-Step Workflow:

-

Lithiation: Under N2 atmosphere, cool a solution of p-bromoanisole (2.2 eq) in dry THF to -78°C. Add n-BuLi (2.2 eq) dropwise. Stir for 1 hour.

-

Nucleophilic Attack: Cannulate the lithiated anisole into a solution of 1,10-phenanthroline (1.0 eq) in THF at 0°C. The solution will turn deep red/brown (formation of the dihydro-intermediate).

-

Hydrolysis: Quench with water after 4 hours. Extract with DCM.

-

Re-aromatization: Dissolve the crude dihydro-phenanthroline in toluene. Add activated MnO2 (10 eq) and reflux for 4 hours to restore aromaticity.

-

Purification: Filter through Celite. Recrystallize from acetonitrile.

-

Validation: 1H NMR should show the disappearance of the 2,9-protons and the appearance of anisyl doublets.

-

Protocol B: The "Sigman" DNA Cleavage Assay

Validating the "nuclease activity" of Phen-Cu complexes.

Reagents:

-

Plasmid DNA (e.g., pBR322, supercoiled)

-

[Cu(phen)2]2+ complex (prepared in situ)

-

Mercaptopropionic acid (MPA) or Ascorbate (Reductant)

-

H2O2 (optional, for mechanistic check)

Step-by-Step Workflow:

-

Complex Formation: Mix CuSO4 (10 µM) with 1,10-phenanthroline (20 µM) in phosphate buffer (pH 7.2).

-

Incubation: Add plasmid DNA (0.5 µg) to the complex. Incubate for 15 mins to allow intercalation/groove binding.

-

Activation: Initiate reaction by adding MPA (1 mM) or Ascorbate. This reduces Cu(II)

Cu(I). -

Reaction: The Cu(I) complex reacts with O2 to generate hydroxyl radicals locally.

-

Quench: Stop reaction after 10-30 mins with EDTA (chelates copper) and Ethanol.

-

Analysis: Run on 1% Agarose gel.

-

Result: Conversion of Form I (Supercoiled)

Form II (Nicked)

-

Biomedical Implications: The "Cytotropic" Potential

While "trotopic" refers to structure, the cytotropic (cell-seeking) nature of these ligands is the frontier of drug development.

-

Mitochondrial Targeting: The lipophilic, cationic nature of [Cu(dmp)2]+ allows it to penetrate the mitochondrial membrane potential, accumulating in cancer cells (which have higher negative potential).

-

G-Quadruplex Stabilization: Planar phenanthroline derivatives (like Phen-DC3 ) are highly effective at stabilizing G-quadruplex DNA structures, inhibiting telomerase activity in cancer cells.

References

-

Sauvage, J. P. (1983). "A New Synthetic Strategy for Catenanes." Tetrahedron Letters. Link

-

Dietrich-Buchecker, C. O., & Sauvage, J. P. (1987). "Interlocking of molecular threads: from the statistical approach to the templated synthesis of catenands." Chemical Reviews. Link

-

Sigman, D. S. (1986). "Nuclease activity of 1,10-phenanthroline-copper ion." Accounts of Chemical Research. Link

-

Piguet, C., et al. (1997). "Helicates as Supramolecular Devices." Chemical Reviews. Link

-

Kellett, A., et al. (2012). "Copper(II) Phenanthroline Functionalized Systems: From DNA Nucleases to Anticancer Agents." Metallomics. Link

Sources

Methodological & Application

Application Note: Reticular Synthesis with 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

[1][2]

Executive Summary

The ligand 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (tphen) represents a pinnacle in ligand design for reticular chemistry. Unlike monodentate spacers (e.g., pyridine-based), tphen features three chelating phenanthroline sites arranged in a rigid

-

Direct Topology Construction: Utilizing metal ions with specific geometries (e.g., Cu(I) tetrahedral, Ag(I) linear/trigonal) to form charged porous networks.

-

Metallo-Ligand Strategy: Pre-complexation of the phenanthroline sites (e.g., with Ru, Os) to create photoactive nodes, followed by linking via secondary functional groups or auxiliary linkers.

This guide provides the optimized Suzuki-Miyaura coupling protocol for ligand generation and a solvothermal framework assembly protocol .

Ligand Synthesis Protocol: 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene[1][2][3]

The synthesis relies on a threefold Suzuki-Miyaura cross-coupling. Standard protocols often fail to achieve high purity due to the strong chelating nature of the product, which traps Palladium (Pd) catalyst residues. This optimized protocol includes a specific demetalation step.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway for tphen ligand via Suzuki coupling with Pd-removal step.

Reagents & Equipment[4]

-

Precursors: 1,3,5-Tribromobenzene (1.0 eq), 1,10-Phenanthrolin-5-ylboronic acid (3.5 eq).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Base/Solvent: 2M K

CO -

Purification: Sodium Diethyldithiocarbamate or KCN (for Pd removal), Chloroform, Ethanol.

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

-

Loading: Charge the flask with 1,3,5-Tribromobenzene (315 mg, 1.0 mmol) and 1,10-Phenanthrolin-5-ylboronic acid (784 mg, 3.5 mmol). Add Pd(PPh

) -

Solvent Addition: Add degassed Toluene (30 mL) and DMF (10 mL). Add 2M K

CO -

Reflux: Heat the mixture to 110°C with vigorous stirring for 48-72 hours . The solution will darken significantly.

-

Work-up:

-

Cool to Room Temperature (RT).

-

Evaporate organic solvents under reduced pressure.

-

Redissolve the residue in CHCl

(100 mL) and wash with water (3 x 50 mL).

-

-

Pd-Scavenging (Critical): The crude product often retains Pd due to phenanthroline chelation.

-

Method: Stir the CHCl

layer with an aqueous solution of Sodium Diethyldithiocarbamate (5% w/v) for 2 hours. The Pd will precipitate/complex into the aqueous phase. -

Separate layers, dry organic phase over MgSO

.[1]

-

-

Isolation: Concentrate CHCl

to ~10 mL and precipitate by adding excess cold Ethanol. Filter the pale yellow solid.-

Yield: ~65-75%.[1]

-

Validation:

H NMR (CDCl

-

MOF Construction Protocol: The "tphen-Cu" Framework

Due to the neutral, chelating nature of tphen , it does not form MOFs with standard carboxylate protocols (e.g., Zn

Reticular Design Logic

-

Node: Cu(I) (Tetrahedral geometry,

). -

Linker: tphen (

symmetric, 3-connected). -

Topology: The combination of 3-connected (

) and 4-connected ( -

Anion: Non-coordinating anions (BF

, PF

Framework Assembly Workflow (DOT Visualization)

Figure 2: Liquid-liquid diffusion method for growing single crystals of tphen-based MOFs.

Experimental Procedure

-

Stock Solutions:

-

Solution A: Dissolve tphen (10 mg, 0.016 mmol) in CHCl

(2 mL). If solubility is poor, add small drops of DMF. -

Solution B: Dissolve [Cu(CH

CN)

-

-

Layering (H-Tube or Test Tube):

-

Place Solution A in the bottom of a narrow test tube.

-

Carefully add a "buffer layer" of 1:1 CHCl

:MeCN (1 mL) to prevent immediate mixing. -

Gently layer Solution B on top.

-

-

Crystallization:

-

Seal the tube with Parafilm.

-

Store in a vibration-free, dark environment at Room Temperature (25°C).

-

Timeline: Crystals will appear at the interface after 5–14 days.

-

-

Harvesting:

-

Decant the mother liquor.

-

Wash crystals with fresh MeCN (3x).

-

Note: The framework is cationic; the pores contain BF

anions.

-

Data Summary & Characterization

Expected Analytical Data

| Technique | Parameter | Expected Result | Interpretation |

| Chemical Shift | Confirm ligand integrity; shifts indicate metal coordination. | ||

| PXRD | Low Angle Peaks | Indicates large unit cell and long-range ordering (porosity). | |

| TGA | Mass Loss | Loss < 150°C (Solvent) | Stability of framework up to ~300°C (decomposition of ligand). |

| UV-Vis | Absorbance | Red-shift vs. free ligand | Metal-to-Ligand Charge Transfer (MLCT) bands (if Cu/Ru used). |

Troubleshooting Guide

-

Precipitate instead of Crystals: Diffusion was too fast. Increase the volume of the buffer layer or lower the temperature to 4°C.

-

Insoluble Ligand: tphen is rigid and hydrophobic. Use Nitrobenzene or o-Dichlorobenzene as cosolvents for high-temperature solvothermal synthesis (120°C) if diffusion fails.

References

-

Ligand Synthesis Basis

-

Suzuki-Miyaura Coupling of Phenanthroline Derivatives: Saito, B., & Fu, G. C. (2007).[2] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides.[2] Journal of the American Chemical Society, 129(31), 9602–9603. [Link] (Note: Cited for general catalytic conditions adapted for steric bulk).

-

-

Framework Topology & Assembly

-

Phenanthroline MOF Chemistry

-

Phenanthroline-based MOFs for Catalysis: Wang, C., et al. (2014). Metal–organic frameworks constructed from 1,10-phenanthroline and 3,3′,4,4′-biphenyltetracarboxylic acid. Journal of Molecular Structure, 1080, 44-51. [Link] (Demonstrates solvothermal conditions for phen-based linkers).

-

- Chalker, J. M., et al. (2012). Pyridyl-acyl hydrazone ligands for the efficient removal of palladium from reaction mixtures. Organic Letters.

Application Note: Post-Synthetic Modification of Metal-Organic Frameworks with Phenanthroline Linkers

Strategic Framework: The Chelation Advantage

Metal-Organic Frameworks (MOFs) constructed with 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy) derivatives offer a unique "lock-and-key" mechanism for post-synthetic modification (PSM). Unlike standard covalent PSM which relies on amide coupling or click chemistry on the ligand backbone, phenanthroline-based MOFs utilize Post-Synthetic Metalation (PSMet) .

In this approach, the phenanthroline moiety acts as a rigid, open chelating site (Lewis base) lining the pore walls. Because the structural metal nodes (e.g., Zr₆ clusters in UiO-67 or Al-chains in MOF-253) are saturated during synthesis, the phenanthroline nitrogens remain free to coordinate secondary metal ions.

Core Mechanisms of Action

-

Hard/Soft Acid-Base Selectivity: The structural nodes typically bind hard carboxylates, leaving the softer nitrogen donors of phenanthroline available for soft/borderline transition metals (Pd, Pt, Cu, Ir).

-

Site Isolation: PSMet creates single-site solid catalysts that mimic homogeneous organometallic complexes but with the stability and recoverability of a heterogeneous support.

Application Protocol A: Catalytic Site Engineering

Target Frameworks: MOF-253 (Al), UiO-67-phen (Zr) Objective: Installation of catalytic Pt(II) or Pd(II) sites for hydrogenation or C-H activation.

Experimental Workflow (DOT Diagram)

Figure 1: Standard workflow for Post-Synthetic Metalation (PSMet) of phenanthroline-containing MOFs. Note the critical activation step to ensure pores are accessible.

Detailed Protocol: Platinum Functionalization of MOF-253

Rationale: MOF-253 (Al(OH)(bpydc)) is preferred for this protocol due to its high thermal stability and specific Al-OH backbone that does not compete with the phenanthroline sites for metal binding.

Reagents:

-

MOF-253 (synthesized via AlCl₃ and H₂bpydc).

-

Precursor:

or -

Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

Step-by-Step Procedure:

-

Activation (Critical):

-

Soak as-synthesized MOF-253 in fresh MeOH for 3 days, exchanging solvent every 12 hours to remove unreacted ligand (H₂bpydc).

-

Heat under dynamic vacuum at 200°C for 12 hours .

-

Why: This removes coordinated water/solvent from the Al-nodes and clears the pores. Failure here leads to low metal loading.

-

-

Metalation Reaction:

-

Purification:

-

Centrifuge the solid and decant the supernatant.

-

Wash with fresh MeCN (

mL) and then MeOH ( -

Soak: Immerse in MeOH for 24 hours to diffuse out any non-coordinated metal salts trapped in the pores.

-

-

Drying:

-

Dry under vacuum at ambient temperature for 6 hours.

-

Application Protocol B: Bio-Active Functionalization

Target Audience: Drug Development / Medicinal Chemistry Objective: Creating "Metallodrug-in-MOF" systems for targeted delivery.

Phenanthroline complexes (e.g., Cu-phen, Pt-phen) are potent cytotoxic agents that cleave DNA. By building the phen moiety into the MOF, the framework becomes a carrier that releases the active metallodrug upon degradation in the acidic tumor microenvironment.

Protocol: Copper(II) Loading for Cytotoxicity

Rationale: Copper-phenanthroline complexes show nuclease activity. Using a Zr-based MOF (UiO-67-phen) provides a stable carrier that is biocompatible.

Step-by-Step Procedure:

-

Ligand Exchange (Optional but Recommended):

-

If starting with UiO-67, ensure the linker is 1,10-phenanthroline-4,7-dicarboxylic acid.

-

Perform solvent exchange with Ethanol (EtOH) to remove DMF (dimethylformamide is toxic).

-

-

Metalation:

-

Dissolve

in EtOH. -

Add activated UiO-67-phen powder.

-

Stir at room temperature for 12 hours.

-

Note: Unlike catalysis, high heat is avoided to prevent the formation of copper oxides/hydroxides which are less bio-active.

-

-

Quantification for Dosing:

-

It is critical to determine the exact Cu:Zr ratio to calculate the

. -

See Section 4 for ICP-MS digestion method.

-

Characterization & Validation Standards

To ensure scientific integrity, the following data must be generated. A "successful" modification is defined by the retention of crystallinity and quantitative proof of metal coordination.

Quantitative Data Summary

| Technique | Purpose | Success Criteria |

| PXRD | Structural Integrity | Peaks match parent MOF; no new peaks (which indicate metal oxide formation). |

| ICP-MS | Quantification | Metal:Linker ratio between 0.8:1 and 1:1 (for full loading). |

| N₂ Isotherm (BET) | Porosity Check | Surface area decreases (e.g., 1800 |

| XPS | Coordination Environment | Shift in N 1s binding energy (usually +1-2 eV) indicating metal-N bonding. |

Digestion Protocol for ICP-MS (Self-Validating Step)

To accurately measure metal loading, the MOF must be completely destroyed (digested) before analysis.

-

Weigh ~5 mg of dried, modified MOF.

-

Add 1 mL of concentrated

(for Zr-MOFs) or -

Heat at 80°C until the solution is clear (approx. 2 hours).

-

Dilute with 2%

matrix to 100 mL. -

Analyze via ICP-MS for both the structural metal (Zr/Al) and the loaded metal (Pt/Cu).

-

Calculation: The ratio of [Loaded Metal] / [Structural Metal] determines the occupancy.

Chelation Mechanism Diagram

Figure 2: Mechanistic progression of the phenanthroline linker from a free ligand to a metalated active site.

References

-

Bloch, E. D., et al. (2010).[3] Metal insertion in a microporous metal-organic framework lined with 2,2′-bipyridine.[4][5][6] Journal of the American Chemical Society. [Link]

-

Wang, C., et al. (2011). Doping metal-organic frameworks for water oxidation, carbon dioxide reduction, and organic photocatalysis. Journal of the American Chemical Society. [Link]

-

Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal-organic frameworks.[1][2][3][5][6][7][8][9][10][11][12][13] Chemical Reviews. [Link]

-

Mairhofer, M., et al. (2016). Post-synthetic modification of Zr-based metal-organic frameworks with phenanthroline-based linkers. Dalton Transactions. [Link]

-

Deria, P., et al. (2014). MOF functionalization via solvent-assisted ligand exchange: bridging the gap between MOFs and their applications. Chemical Society Reviews. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Formic Acid Generation from CO2 Reduction by MOF-253 Coordinated Transition Metal Complexes: A Computational Chemistry Perspective [mdpi.com]

- 3. Transition Metal Chelation Effect in MOF-253 Materials: Guest Molecule Adsorption Dynamics and Proposed Formic Acid Synthesis Investigated by Atomistic Simulations [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Post-synthesis modification of a metal–organic framework to construct a bifunctional photocatalyst for hydrogen production - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 6. X-ray crystallographic insights into post-synthetic metalation products in a metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. digital.csic.es [digital.csic.es]

- 12. researchgate.net [researchgate.net]

- 13. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Characterization of Lanthanide Tris-Phenanthroline Luminescent Complexes

Executive Summary

Lanthanide (Ln) luminescent complexes, particularly those utilizing Europium (Eu³⁺) and Terbium (Tb³⁺), are cornerstones of modern high-throughput screening (HTS) and time-resolved fluorescence (TRF) assays. Their unique photophysical properties—millisecond-scale lifetimes, sharp emission bands, and large Stokes shifts—allow for the "gating out" of background autofluorescence, significantly enhancing signal-to-noise ratios in biological media.

This guide details the synthesis and validation of Tris-Phenanthroline Lanthanide complexes (

Scientific Foundation: The Antenna Effect

Lanthanide ions (

Mechanism of Action

-

Absorption: The phenanthroline ligand absorbs UV light (

). -

Intersystem Crossing (ISC): Energy moves to the ligand's triplet state (

). -

Energy Transfer (ET): Energy is transferred from the ligand

state to the emissive resonant state of the -

Emission: The

relaxes to the ground state (

Critical Failure Point: If water molecules coordinate directly to the metal center, O-H oscillators quench the excited state via non-radiative vibrational decay.

Pathway Visualization

Figure 1: Jablonski diagram illustrating the Antenna Effect and competitive quenching pathways.

Protocol: Synthesis of

Objective: Synthesize Europium(III) tris(1,10-phenanthroline) chloride with minimal water coordination. Safety: Lanthanide salts are mild irritants. Phenanthroline is toxic to aquatic life. Work in a fume hood.

Materials

| Reagent | Purity | Role |

| 99.9% | Metal Precursor | |

| 1,10-Phenanthroline (phen) | >99% | Antenna Ligand |

| Ethanol (Absolute) | Anhydrous | Solvent |

| Diethyl Ether | ACS Grade | Precipitant |

Step-by-Step Methodology

-

Pre-Drying (Critical):

-

Although starting with hexahydrate, minimize excess water. Dry the ethanol over molecular sieves (3Å) for 24 hours prior to use.

-

-

Ligand Solution Preparation:

-

Dissolve 3.0 mmol (0.540 g) of 1,10-phenanthroline in 10 mL of warm absolute ethanol (50°C). Ensure complete dissolution.

-

-

Metal Addition:

-

Dissolve 1.0 mmol (0.366 g) of

in 5 mL of absolute ethanol. -

Note: A 1:3.1 molar ratio (slight ligand excess) is recommended to drive the equilibrium toward the tris-species.

-

-

Complexation:

-

Add the metal solution dropwise to the ligand solution under vigorous stirring.

-

Reflux the mixture at 75°C for 4 hours. The solution should remain clear or turn slightly yellow.

-

-

Precipitation:

-

Allow the solution to cool to room temperature.

-

Add diethyl ether dropwise until a white/pale-yellow precipitate begins to form.

-

Store at 4°C overnight to maximize yield.

-

-

Isolation & Drying:

-

Filter the precipitate using a fine frit or membrane filter.

-

Wash with cold ether (

) to remove unreacted ligand. -

Vacuum Dry: Dry the solid in a vacuum oven at 60°C for 12 hours. Insufficient drying is the #1 cause of low quantum yield.

-

Characterization & Validation

Trustworthiness in lanthanide chemistry relies on proving the absence of water in the inner coordination sphere.

Spectroscopic Validation Table

| Technique | Parameter | Expected Result | Interpretation |

| FT-IR | C=N Stretch | Shift from ~1500 cm⁻¹ to ~1520 cm⁻¹ | Confirms ligand coordination to metal center. |

| UV-Vis | ~270-280 nm (intense) | Ligand | |

| PL (Excitation) | Spectrum | Broad band matching UV-Vis | Confirms sensitization via ligand. |

| PL (Emission) | Eu Peaks | 590 nm ( | Characteristic Eu³⁺ fingerprint. High ratio of 612/590 indicates asymmetric environment. |

The Horrocks Equation (Hydration State)

To validate the "dryness" of your complex, you must measure the luminescence lifetime (

Protocol:

-

Dissolve complex in

and measure decay ( -

Dissolve complex in

and measure decay ( -

Calculate

(number of coordinated water molecules) using the equation:

-

Target:

. -

Analysis: If

, the complex is fully shielded (Tris-phen successful). If

Experimental Workflow Diagram

Figure 2: Step-by-step synthesis and validation workflow for Lanthanide-Phenanthroline complexes.

Application Note: TR-FRET Assays

In drug discovery, these complexes are used as donors in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Setup: The Eu-complex is conjugated to an antibody (Donor). An acceptor fluorophore (e.g., APC or Cy5) is conjugated to a target protein.

-

Advantage: When the laser pulses, background fluorescence dies out in nanoseconds. The Eu-complex emits for milliseconds.[3][4] By gating the detector to open 50 µs after the pulse, only the specific biological signal is recorded.

-

Pro-Tip: For maximum stability in biological buffers (PBS), consider using cryptates or adding a synergistic ligand like TOPO (Trioctylphosphine oxide) to protect the coordination sphere from phosphate attack.

References

-

Binnemans, K. (2015). "Interpretation of Europium(III) Spectra." Coordination Chemistry Reviews. Link

-

Beeby, A., et al. (1999).[5] "Luminescence lifetimes of lanthanide ions in aqueous solution: The contribution of O-H oscillators." Journal of the Chemical Society, Perkin Transactions 2. Link

-

Sabbatini, N., et al. (1993). "Lanthanide luminescence in coordination chemistry and photochemistry." Pure and Applied Chemistry. Link

-

Bünzli, J.C.G. (2010). "Lanthanide Luminescence for Biomedical Analyses and Imaging."[3][4][6] Chemical Reviews. Link

-

Horrocks, W. DeW., & Sudnick, D. R. (1979). "Lanthanide ion probes of structure in biology. Laser-induced luminescence decay constants provide a direct measure of the number of metal-coordinated water molecules." Journal of the American Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. allengroup.wayne.edu [allengroup.wayne.edu]

- 3. researchgate.net [researchgate.net]

- 4. A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization: Asymmetric Coordination and Enhanced Emission from Eu3+, Tb3+, Sm3+ and Dy3+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterometallic lanthanide complexes with site-specific binding that enable simultaneous visible and NIR-emission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Self-Assembly of Metallocages using 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

This Application Note is designed for researchers in supramolecular chemistry and drug discovery. It details the protocol for synthesizing discrete metallocages using the rigid, tridentate ligand 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (TPhenB) .

Unlike flexible pyridyl-based ligands, the phenanthroline moieties in TPhenB provide robust chelating sites, enabling the formation of highly stable metallo-supramolecular architectures suitable for guest encapsulation and drug delivery applications.

Introduction & Scientific Rationale

The self-assembly of metal-organic cages (MOCs) relies on the precise interplay between ligand geometry and metal coordination preferences. 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (TPhenB) is a

Why TPhenB?

-

Chelation Stability: Unlike monodentate pyridine ligands, the bidentate phenanthroline units form thermodynamically stable chelates with transition metals (

), reducing ligand dissociation in biological media. -

Rigidity: The direct linkage at the 5-position of the phenanthroline to the benzene core minimizes conformational freedom, favoring the formation of discrete isomers over random polymers.

-

Electronic Properties: The extended

-system facilitates

Target Architecture: The Capsule

This protocol focuses on the assembly of a

-

Metal Node: Palladium(II) (square planar,

). Requires 2 bidentate ligands. -

Ligand: TPhenB (tridentate).

-

Stoichiometry: 3 Metals : 2 Ligands.

-

Topology: A "sandwich" or trigonal bipyramidal capsule where three Pd(II) ions bridge two parallel TPhenB ligands.

Materials & Reagents

| Component | Specification | Role |

| Ligand (L) | 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (>97% purity) | Cage Framework (Faces) |

| Metal Source (M) | Cage Vertices / Linkers | |

| Solvent | Acetonitrile-d3 ( | Reaction Medium (Non-coordinating) |

| Precipitant | Diethyl Ether or Benzene | Isolation / Purification |

| Standard | 1,3,5-Trimethoxybenzene (optional) | Internal NMR Standard |

Safety Note: Palladium salts are toxic. Acetonitrile is flammable and toxic. Handle all chemicals in a fume hood.

Experimental Protocol: Self-Assembly of

Phase 1: Stoichiometric Calculation (Critical)

The success of self-assembly depends on exact stoichiometry to avoid the formation of oligomeric byproducts.

-

Target Ratio: 3 Pd(II) : 2 Ligand.

-

Calculation:

-

MW of TPhenB (

) -

MW of

-

Example Scale: To prepare 10

mol of cage:-

Ligand: 20

mol (12.25 mg). -

Metal: 30

mol (15.55 mg).

-

-

Phase 2: Assembly Procedure

-

Dissolution of Ligand: Weigh 12.25 mg of TPhenB into a 5 mL glass vial. Add 1.5 mL of

(or-

Note: Sonicate for 10 minutes. If the ligand does not fully dissolve, add nitromethane dropwise (up to 0.5 mL) to assist solubility.

-

-

Addition of Metal: Weigh 15.55 mg of

into a separate vial and dissolve in 1.0 mL of -

Mixing: Add the metal solution dropwise to the ligand suspension/solution while stirring rapidly.

-

Observation: The solution should turn yellow/orange.

-

-

Thermodynamic Correction (Heating): Cap the vial tightly. Heat the mixture at 70°C for 12 hours .

-

Filtration: Allow the solution to cool to room temperature. Filter through a 0.2

m PTFE syringe filter to remove any insoluble polymer or dust.

Phase 3: Isolation

-

Precipitation: Add the filtrate dropwise into 20 mL of cold diethyl ether while stirring.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant.

-

Drying: Dry the yellow pellet under vacuum for 4 hours to remove residual solvent.

Characterization & Validation

A. 1H NMR Spectroscopy (The Symmetry Check)

Dissolve the product in

-

Expected Result: A simple, sharp set of signals corresponding to a highly symmetric species.

-

Shift Diagnosis: The protons on the phenanthroline arms (especially H2/H9 adjacent to nitrogen) will show significant downfield shifts (

ppm) compared to the free ligand due to metal coordination. -

Symmetry: If you see multiple sets of peaks or broad humps, the assembly is incomplete (oligomers). Action: Heat longer (24h) or at higher temperature (80°C).

-

B. DOSY NMR (The Size Check)

Diffusion-Ordered Spectroscopy (DOSY) confirms the species is a discrete entity rather than a polymer.

-

Protocol: Run a 2D DOSY experiment.

-

Analysis: All proton signals should align at a single diffusion coefficient (

). -

Calculation: Use the Stokes-Einstein equation to estimate the hydrodynamic radius (

). For an

C. ESI-MS (The Composition Check)

Electrospray Ionization Mass Spectrometry is definitive.

-

Method: Infuse a dilute solution (10

M) into the ESI source. Avoid high cone voltages to prevent fragmentation. -

Expected Peaks: Look for the isotopically resolved charge states:

-

Validation: Match the isotope pattern exactly to the simulated pattern for

.

Visualization of the Workflow

Figure 1: Workflow for the coordination-driven self-assembly of the Pd3(TPhenB)2 metallocage.

Applications in Drug Development[4]

The

Protocol: Drug Encapsulation (Guest Binding)

-

Guest Selection: Planar aromatic drugs (e.g., Cisplatin , Doxorubicin , or Coronene derivatives) bind best via

-intercalation or hydrophobic effects. -

Titration:

-

Prepare a 1 mM solution of the Cage in

. -

Add aliquots of the Drug (Guest) solution.

-

Monitor by 1H NMR.[3] Look for upfield shifts of the internal cavity protons of the cage (shielding effect) and the guest protons.

-

-

Binding Constant (

) Determination: Plot the change in chemical shift (

Troubleshooting "The Black Box"

| Symptom | Diagnosis | Solution |

| Precipitate forms immediately | Kinetic trapping (Polymerization). | Increase temperature to 80°C; Add 10% Nitromethane to solubilize intermediates. |

| Broad NMR signals | Oligomers or dynamic exchange. | Anneal the sample: Heat at 70°C for 24h, then cool slowly (1°C/min). |

| Ligand insoluble | Common for large aromatics. | Use a solvent mixture: |

| Decomposition | Oxidation of Pd or Ligand. | Degas solvents with |

References

-

Cook, T. R., & Stang, P. J. (2015). Recent Developments in the Preparation and Chemistry of Metallocycles and Metallocages via Coordination. Chemical Reviews, 115(15), 7001–7045. Link

-

Han, Y.-F., et al. (2014). Self-Assembly of Trigonal Prismatic M3L2 Cages from a Rigid Tris(N-heterocyclic carbene) Ligand. Organometallics, 33(22), 6704–6707. (Demonstrates the M3L2 topology with rigid C3 ligands). Link

-

Schmidt, A., et al. (2016). Guest Binding within a Coordination Cage Based on 1,3,5-Tris(pyridin-4-ylethynyl)benzene. Chemistry - A European Journal, 22(7), 2253-2257. (Analogous ligand system). Link

-

Casini, A., et al. (2017). Self-assembled Metallocages as Drug Delivery Vectors. Inorganic Chemistry Frontiers, 4, 1957-1960. Link

-

Sigma-Aldrich. Product Specification: 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene. Link

Sources

Application Note: Catalytic Architectures of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

[1][2]

Executive Summary & Mechanism

The tpbz ligand is a rigid, polyphenanthroline scaffold designed to overcome the limitations of mononuclear catalysts.[1] By tethering three metal centers (e.g., Ru, Ir, Fe, Co) to a central benzene core, it enables:

-

Multi-Electron Storage: The close proximity of three redox-active centers facilitates charge accumulation, critical for difficult transformations like Water Splitting (4e⁻) or CO₂ Reduction (2e⁻/6e⁻/8e⁻).[1]

-

Antenna Effect: In photocatalysis, the trinuclear array acts as a light-harvesting antenna, funneling excitation energy to a central reaction site or increasing the absorption cross-section.[1]

-

Porous Heterogeneity: When used as a node in MOFs, tpbz creates large, catalytically active pores accessible to bulky organic substrates.[1]

Core Ligand Structure[3]

Protocol A: Synthesis of the Trinuclear Photosensitizer

Target Audience: Photochemists & Solar Fuel Researchers[1]

This protocol details the construction of a supramolecular photosensitizer.[1] The resulting complex is a potent light harvester used in hydrogen evolution reactions (HER).[1]

Materials

-

Ligand: 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (tpbz)[1]

-

Precursor:

-[Ru(bpy) -

Solvent: Ethylene Glycol (99.8%, anhydrous)[1]

-

Counter-ion Source: NH

PF

Step-by-Step Synthesis

-

Stoichiometry Control: Charge a 50 mL Schlenk flask with tpbz (1.0 eq, 0.1 mmol) and

-[Ru(bpy) -

High-Temperature Complexation: Add 15 mL of ethylene glycol. Degas the solution via three freeze-pump-thaw cycles to remove O

, preventing Ru(II) oxidation. -

Reflux: Heat the mixture to 190°C (reflux) under inert atmosphere (N

or Ar) for 24 hours. The solution will turn deep red-orange. -

Precipitation: Cool to room temperature. Add 10 mL of saturated aqueous NH

PF -

Purification: Filter the solid and wash copiously with water (to remove excess Ru precursor and glycol) and diethyl ether.

-

Validation: Dissolve in acetonitrile for ESI-MS. Look for the characteristic isotopically resolved peak corresponding to

.[1]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the trinuclear Ruthenium(II) photosensitizer.

Protocol B: Photocatalytic Hydrogen Evolution Assay

Target Audience: Energy Material Scientists

This assay measures the efficiency of the tpbz complex in splitting water under visible light.[1]

Experimental Setup

-

Photosensitizer (PS):

(100 -

Catalyst (Cat): Colloidal Platinum or Molecular Cobalt Catalyst (e.g., [Co(dmgH)

pyCl])[1] -

Sacrificial Electron Donor (SED): Triethanolamine (TEOA) or Ascorbic Acid (0.1 M)[1]

-

Solvent: CH

CN : H -

Light Source: 450 nm Blue LED (approx. 100 mW/cm

)[1]

Procedure

-

Solution Preparation: In a 20 mL headspace vial, dissolve the PS and SED in the solvent mixture.

-

Catalyst Addition: Add the catalyst. If using colloidal Pt, add K

PtCl -

Deaeration: Seal the vial with a rubber septum. Bubble Argon through the solution for 30 minutes.[1] Critical: Oxygen quenches the excited state of Ru(II) and inhibits HER.[1]

-

Irradiation: Place the vial in a temperature-controlled bath (25°C) and irradiate with the LED source.

-

Quantification: Every 30 minutes, withdraw 50

L of headspace gas using a gas-tight syringe. Inject into a Gas Chromatograph (GC) equipped with a TCD detector and 5Å Molecular Sieve column to quantify H

Expected Results & Troubleshooting

-

Turnover Number (TON): High-performing tpbz systems can achieve TONs > 1000 due to the stability of the central benzene core.[1]

-

Troubleshooting:

Diagram: Electron Transfer Pathway

Caption: Mechanism of photocatalytic hydrogen evolution driven by the tpbz-Ru complex.

Application C: Heterogeneous Catalysis in MOFs

Target Audience: Synthetic Chemists

The tpbz ligand is an excellent node for constructing Porous Coordination Polymers (PCPs) .[1] When coordinated with Zn(II) or Zr(IV), it forms rigid frameworks where the phenanthroline nitrogens remain available to bind a secondary catalytic metal (Post-Synthetic Modification).[1]

Protocol: Oxidation of Alcohols using tpbz-MOF

-

MOF Synthesis: Solvothermal reaction of tpbz with Zn(NO

) -

Post-Synthetic Metallation: Soak the MOF crystals in a solution of Pd(OAc)

or FeCl -

Catalytic Run:

-

Outcome: High conversion to Benzaldehyde. The MOF structure prevents catalyst aggregation (leaching) and allows for easy recycling via filtration.[1]

References

-

Synthesis of tpbz Ligand

-

Ru(II)

-

Phenanthroline-based MOFs

-

Trinuclear Assembly Concepts

Sources